THIQ

Description

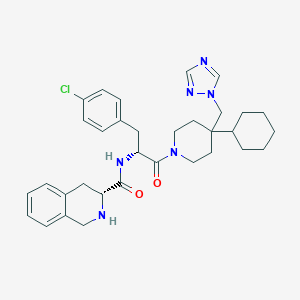

Structure

3D Structure

Properties

IUPAC Name |

(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCHESOMJVGDSJ-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H]4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953320 | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312637-48-2 | |

| Record name | (3R)-N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312637-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THIQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312637482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (THIQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic, non-peptidic small molecule, (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, commonly known as THIQ. This document details its primary molecular target, downstream signaling pathways, and summarizes the key quantitative pharmacological data. Furthermore, it outlines the experimental protocols employed for its characterization and provides visual representations of its signaling cascade and experimental workflows.

Introduction

(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (this compound) is a potent and selective agonist of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and plays a crucial role in the regulation of energy homeostasis, appetite, and sexual function. This guide delves into the core pharmacology of this compound, presenting its mechanism of action in a detailed and structured manner for a scientific audience.

Molecular Target and Binding Affinity

The primary molecular target of this compound is the melanocortin-4 receptor (MC4R). This compound exhibits high affinity for both human and rat MC4R, with significantly lower affinity for other melanocortin receptor subtypes, highlighting its selectivity.

Table 1: Binding Affinity (IC50) of this compound at Melanocortin Receptors

| Receptor Subtype | Species | IC50 (nM) |

| MC4R | Human | 1.2 |

| MC4R | Rat | 0.6 |

| MC1R | Human | 2067 |

| MC3R | Human | 761 |

| MC5R | Human | 326 |

Functional Activity

As an agonist, this compound activates the MC4R, initiating downstream intracellular signaling cascades. Its functional potency is demonstrated by its low nanomolar effective concentration (EC50) for stimulating cellular responses.

Table 2: Functional Potency (EC50) of this compound at Melanocortin Receptors

| Receptor Subtype | Species | EC50 (nM) |

| MC4R | Human | 2.1 |

| MC4R | Rat | 2.9 |

| MC1R | Human | 2850 |

| MC3R | Human | 2487 |

| MC5R | Human | 737 |

Signaling Pathway

The activation of the MC4R by this compound primarily involves the canonical Gs-protein signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. There is also evidence to suggest that MC4R can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

The Binding Affinity of THIQ-based Ghrelin Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of tetrahydroisoquinoline (THIQ) derivatives as ghrelin receptor (GHSR1a) antagonists. The ghrelin receptor, a G-protein coupled receptor (GPCR), is a significant target in drug discovery for its role in regulating appetite, growth hormone secretion, and metabolism. The constitutive activity of GHSR1a makes the development of inverse agonists and antagonists a key area of research. This document summarizes quantitative binding data, details experimental protocols for key assays, and visualizes the core signaling pathways involved.

Core Concepts in this compound Ghrelin Receptor Antagonism

The ghrelin receptor's high constitutive activity, primarily through the Gαq/11 pathway, presents a unique opportunity for therapeutic intervention with inverse agonists. This compound scaffolds have emerged as a promising chemical starting point for the development of potent and selective GHSR1a antagonists. These compounds are being investigated for their potential in treating conditions such as obesity and alcohol use disorder.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of notable this compound-based ghrelin receptor antagonists. The data is compiled from various in vitro studies and presented to facilitate comparison.

| Compound Name/Reference | Structure | Assay Type | Radioligand | Cell Line | Binding Affinity | Citation |

| PF-5190457 | Tetrahydroisoquinoline derivative | Radioligand Binding | Not Specified | Not Specified | pKi = 8.36 | Not Specified |

| YIL-781 | Tetrahydroisoquinoline derivative | Competition Binding | Not Specified | Not Specified | Ki = 17 nM | [1] |

| Compound 21 | Derivative of YIL-781 | Competition Binding | [3H]-Compound 21 | HEK293 (WT) | Kd = 4.42 ± 0.76 nM | [2] |

| Compound 21 | Derivative of YIL-781 | Competition Binding | [3H]-Compound 21 | Sf9 (construct) | Kd = 17.2 ± 7.1 nM | [2] |

| Compound 47 | Tetrahydroisoquinoline derivative | Cellular Assay | Not Specified | Not Specified | IC50 = 68 nM | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound affinities. Below are protocols for key experiments cited in the study of this compound ghrelin receptor antagonists.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the ghrelin receptor.

Materials:

-

HEK293 cells stably expressing human GHSR1a

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4

-

Radioligand: [125I]-Ghrelin or a suitable tritiated antagonist like [3H]-Compound 21

-

Test this compound compounds

-

Non-specific binding control (e.g., unlabeled ghrelin at a high concentration)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-GHSR1a cells. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge at low speed to remove nuclei and cellular debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, varying concentrations of the test this compound compound, and the cell membrane preparation.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay

This functional assay measures the ability of a compound to promote or inhibit the interaction between the ghrelin receptor and β-arrestin, providing insights into its potential for G-protein independent signaling.

Materials:

-

U2OS or HEK293 cells co-expressing GHSR1a tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA) (e.g., PathHunter® β-Arrestin system).

-

Cell culture medium and reagents.

-

Test this compound compounds.

-

Ghrelin (as a positive control).

-

Assay substrate for the complemented enzyme.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered cells in a 96-well plate and culture overnight.

-

Compound Addition: Add varying concentrations of the test this compound compounds to the cells. For antagonist mode, pre-incubate with the antagonist before adding a fixed concentration of ghrelin.

-

Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the assay substrate to the wells and incubate according to the manufacturer's instructions.

-

Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Visualizations

The ghrelin receptor signals through multiple downstream pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions and the proposed mechanism of action for this compound antagonists.

Caption: Agonist (Ghrelin) and antagonist (this compound) interaction with the Ghrelin Receptor and its primary signaling cascades.

Caption: Workflow for determining the binding affinity and functional activity of this compound ghrelin receptor antagonists.

Conclusion

The tetrahydroisoquinoline scaffold represents a valuable starting point for the design of potent and selective antagonists of the ghrelin receptor. The compounds highlighted in this guide demonstrate the potential for achieving high binding affinity and functional antagonism. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in this field. Further exploration of the structure-activity relationships within the this compound class will be crucial for the development of next-generation therapeutics targeting the ghrelin system.

References

- 1. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, a CCR5 Antagonist

Introduction

(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells, making it a prime target for the development of antiretroviral therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key structural motifs required for high-affinity binding to the CCR5 receptor.

Core Structure and Pharmacophore

The core structure of this class of CCR5 antagonists consists of a central scaffold with several key substituents that contribute to its binding affinity and functional activity. The fundamental pharmacophore includes a 1,2,3,4-tetrahydroisoquinoline moiety, a substituted piperidine ring, and specific lipophilic and hydrogen-bonding groups.

Structure-Activity Relationship (SAR)

The SAR for this series of compounds has been elucidated through systematic modifications of its core components. The following sections and the corresponding data table summarize the key findings.

The Tetrahydroisoquinoline (THIQ) Moiety

The (3R)-configured tetrahydroisoquinoline group plays a crucial role in the molecule's interaction with the CCR5 receptor. The aromatic ring of the this compound moiety is thought to engage in hydrophobic interactions within a pocket of the receptor.

The Amide Linker and Stereochemistry

The amide bond connecting the this compound and the substituted ethylamine portion is a critical linker. The stereochemistry at the adjacent chiral centers ((1R) and (3R)) is essential for optimal receptor binding. Alterations in this stereochemistry lead to a significant loss of potency.

The (4-Chlorophenyl)methyl Group

The 4-chlorophenyl group provides a key hydrophobic interaction with the receptor. The chlorine atom at the para position is optimal, suggesting a specific fit into a hydrophobic pocket where it may also participate in halogen bonding.

The Piperidinyl-oxoethyl Moiety

This portion of the molecule is crucial for its antagonist activity. The piperidine ring, substituted at the 4-position, serves as a scaffold for positioning other key functional groups.

The 4-Cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine Group

This complex substituent is a hallmark of this series of potent CCR5 antagonists.

-

Cyclohexyl Group: The bulky, lipophilic cyclohexyl group contributes significantly to the binding affinity, likely by occupying a large hydrophobic pocket in the receptor.

-

1H-1,2,4-triazol-1-ylmethyl Group: The triazole ring is a key feature, replacing a larger hydantoin-indole moiety found in earlier analogs.[1] This substitution with a smaller heterocyclic group led to comparable or improved binding affinity.[1] The nitrogen atoms of the triazole ring are potential hydrogen bond acceptors, contributing to the specificity of the interaction with the receptor.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro CCR5 binding affinities (IC50 values) for a series of analogs, highlighting the impact of structural modifications on potency.

| Compound ID | R1 (Piperidine Substituent) | R2 (Amide Substituent) | CCR5 Binding IC50 (nM) |

| Lead Compound | 4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl) | (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | Potent (Specific value not publicly available) |

| Analog 1 | 4-cyclohexyl-4-((2-oxoimidazolidin-1-yl)methyl) | (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | (Value not publicly available) |

| Analog 2 | 4-phenyl | (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | (Value not publicly available) |

| Analog 3 | 4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl) | Benzamide | (Value not publicly available) |

Note: Specific IC50 values for the lead compound and its direct analogs from the primary research publication were not available in the public domain at the time of this writing. The table illustrates the key structural variations investigated in the SAR studies.

Experimental Protocols

CCR5 Receptor Binding Assay

Objective: To determine the binding affinity of the synthesized compounds to the human CCR5 receptor.

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human CCR5 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

-

Radioligand Binding: The cell membranes are incubated with a radiolabeled CCR5 ligand (e.g., [125I]MIP-1α or [3H]Maraviroc) and varying concentrations of the test compound.

-

Separation and Detection: The bound and free radioligand are separated by filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

HIV-1 Entry Inhibition Assay

Objective: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit HIV-1 entry into target cells.

Methodology:

-

Cell Culture: A cell line expressing CD4 and CCR5 (e.g., PM1 cells) is used as the target for HIV-1 infection.

-

Viral Infection: The target cells are pre-incubated with varying concentrations of the test compound before being infected with a CCR5-tropic strain of HIV-1.

-

Quantification of Viral Replication: After a few days of incubation, the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an ELISA-based assay.

-

Data Analysis: The concentration of the test compound that inhibits 50% of viral replication (EC50) is determined.

Signaling Pathway

(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide acts as a CCR5 antagonist, blocking the signaling pathway that is co-opted by HIV-1 for viral entry.

Caption: HIV-1 Entry and Inhibition by a CCR5 Antagonist.

Conclusion

The structure-activity relationship of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide and its analogs has been systematically explored, leading to the identification of key structural features required for potent CCR5 antagonism. The replacement of a bulky hydantoin-indole moiety with a more compact triazole group was a significant step in optimizing the potency of this class of compounds. The defined pharmacophore, consisting of a specific stereochemistry, a substituted tetrahydroisoquinoline, a 4-chlorophenyl group, and a cyclohexyl-triazole substituted piperidine, provides a robust framework for the design of future CCR5 antagonists for the treatment of HIV-1 infection.

References

An In-depth Technical Guide to the Effects of Tetrahydroisoquinoline (THIQ) Compounds on Appetite Regulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydroisoquinolines (THIQs) are a class of compounds characterized by the tetrahydroisoquinoline heterocyclic scaffold. This structure is found in various natural products and serves as a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. Within the context of metabolic disease and obesity, certain THIQ derivatives have been identified as agonists of the melanocortin-4 receptor (MC4R), a critical G protein-coupled receptor (GPCR) in the central nervous system that governs energy homeostasis and appetite.

Mutations in the human MC4R gene are the most common monogenic cause of severe obesity, highlighting its significance as a therapeutic target[1]. The activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), produces anorexigenic signals, leading to reduced food intake and increased energy expenditure[2][3]. Consequently, small molecule MC4R agonists, including compounds based on the this compound scaffold, represent a promising avenue for the development of anti-obesity therapeutics.

This technical guide provides a comprehensive overview of the core mechanism of action for this compound compounds in appetite regulation, summarizes the available preclinical quantitative data, details relevant experimental protocols for evaluation, and outlines the key signaling pathways involved.

Mechanism of Action: The Central Melanocortin Pathway

The primary mechanism by which this compound compounds influence appetite is through their agonist activity at the MC4R, a key node in the central melanocortin signaling pathway. This pathway, located primarily within the hypothalamus, integrates peripheral signals related to energy status (e.g., leptin from adipose tissue and ghrelin from the stomach) and translates them into neural responses that control feeding behavior.

Key Neuronal Populations and Neuropeptides

-

Pro-opiomelanocortin (POMC) Neurons: Located in the arcuate nucleus (ARC) of the hypothalamus, these neurons are activated by anorexigenic signals like leptin and insulin. Upon activation, the POMC pro-peptide is cleaved to produce several bioactive peptides, including α-melanocyte-stimulating hormone (α-MSH) , the primary endogenous agonist for MC4R[3].

-

Agouti-related peptide (AgRP) Neurons: Also located in the ARC, these neurons are co-activated with Neuropeptide Y (NPY) neurons by orexigenic signals, such as ghrelin, and are inhibited by leptin[3]. They synthesize and release Agouti-related peptide (AgRP) , which acts as both a potent antagonist and an inverse agonist at the MC4R, effectively blocking α-MSH signaling and promoting food intake[2].

The Role of MC4R and this compound Agonism

POMC neurons project to various brain regions, including the paraventricular nucleus (PVN) of the hypothalamus, where they release α-MSH. This peptide binds to and activates MC4Rs on second-order neurons, triggering a signaling cascade (primarily via Gαs-cAMP-PKA) that results in a net catabolic effect: decreased food intake (satiety) and increased energy expenditure[3].

AgRP neurons also project to the PVN, where the release of AgRP competitively inhibits the binding of α-MSH to MC4R and suppresses the receptor's basal activity. This action robustly stimulates food intake.

This compound compounds that act as MC4R agonists mimic the action of α-MSH. By binding to and activating the MC4R, they stimulate the anorexigenic pathway, leading to a reduction in appetite and food consumption, independent of the signals from POMC neurons.

Preclinical Evidence of this compound & Related Compounds on Appetite

While the parent this compound compound is a known MC4R agonist, specific quantitative data from peer-reviewed literature detailing its dose-dependent effects on food intake and body weight following direct central administration is limited. Studies have often noted its effects qualitatively, stating it is less effective than other non-selective melanocortin agonists like MTII[1].

However, data from other selective MC4R agonists and this compound derivatives provide valuable context for the potential anorectic effects of this class of compounds. The this compound derivative Salsolinol has been shown to reduce body mass, although this effect may be linked to delayed gastric emptying rather than a direct central appetite-suppressing mechanism.

The following table summarizes quantitative data for related compounds to illustrate the effects of MC4R agonism on appetite-related parameters in rodent models.

| Compound | Class | Animal Model | Administration Route & Dose | Effect on Food Intake | Effect on Body Weight | Citation |

| Ro27-3225 | Selective MC4R Agonist | Sprague-Dawley Rats | i3vt; 5.0 nmol | Significant reduction at 1, 2, 3, and 4 hours post-infusion | Not Reported | |

| MC4-R Agonist | Selective MC4R Agonist | Ethanol-Naïve Rats | Intra-LH; 0.75 & 1.5 µg | Significant dose-dependent decrease relative to saline at 2-4h | Not Reported | |

| MC4-NN1-0182 | Selective MC4R Agonist | Diet-Induced Obese (DIO) Rats | s.c.; 0.3 mg/kg daily for 23 days | ~50% reduction in daily intake initially, stabilizing at ~25% reduction | ~14% weight loss vs. vehicle control after 23 days | |

| Salsolinol | This compound Derivative | Wistar Rats (High-Fat Diet) | Continuous i.p. infusion for 4 weeks | Not directly reported (focus on body weight) | Significant reduction in total body mass and adipose tissue accumulation |

i3vt: intracerebroventricular (third ventricle); Intra-LH: Intra-Lateral Hypothalamus; s.c.: subcutaneous; i.p.: intraperitoneal.

Experimental Protocols

Evaluating the effect of this compound compounds on appetite regulation involves precise, well-controlled preclinical experiments, typically in rodent models. The primary methodologies include central administration of the compound and subsequent monitoring of feeding behavior and body weight.

Intracerebroventricular (ICV) Cannulation and Injection

To assess the central effects of a compound and bypass the blood-brain barrier, direct injection into the brain's ventricular system is a standard procedure.

Objective: To administer a precise dose of a this compound compound directly into the cerebrospinal fluid.

Protocol:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used. Animals are individually housed to allow for accurate food intake measurement.

-

Anesthesia and Stereotaxic Surgery: Animals are anesthetized (e.g., using isoflurane or ketamine/xylazine). The head is shaved, sterilized, and secured in a stereotaxic frame.

-

Cannula Implantation: A midline incision is made to expose the skull. A small hole is drilled at stereotaxic coordinates targeting a lateral ventricle (e.g., for rat: ~0.8 mm posterior to bregma, 1.5 mm lateral to the sagittal suture, and 3.5 mm ventral from the skull surface). A guide cannula is lowered to this position and secured to the skull using dental cement and surgical screws. A dummy cannula is inserted to maintain patency.

-

Recovery: Animals are allowed to recover for at least one week post-surgery. Proper analgesic and post-operative care must be provided.

-

Microinjection Procedure: For the experiment, the dummy cannula is removed. An injector cannula, connected via tubing to a microsyringe pump, is inserted. The compound (e.g., this compound dissolved in sterile saline or artificial cerebrospinal fluid) is infused at a slow, controlled rate (e.g., 0.5-2.0 µL over 60-120 seconds) to prevent adverse pressure effects.

Measurement of Food Intake and Body Weight

Objective: To quantify the effect of the compound on feeding behavior and energy balance.

Protocol:

-

Acclimation: Prior to the experiment, animals are acclimated to the housing conditions and handling. Baseline food intake and body weight are recorded daily for several days to establish a stable baseline.

-

Experimental Procedure: On the test day, food is typically removed a few hours before the dark phase (the primary feeding period for rodents). The compound is administered via the pre-implanted cannula immediately before the lights turn off.

-

Food Intake Measurement: Pre-weighed food hoppers are returned to the cages. Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours post-injection) by weighing the remaining food and correcting for any spillage (collected on paper placed under the cage). Automated systems can also be used for high-resolution, real-time monitoring.

-

Body Weight Measurement: Body weight is measured daily at the same time throughout the study period to assess the compound's impact on overall energy balance.

-

Data Analysis: Data are typically analyzed using repeated-measures ANOVA to compare the effects of different doses of the compound against a vehicle control group over time. Metrics such as cumulative food intake and percentage change in body weight are calculated. The Feed Efficiency Ratio (FER), calculated as total weight gain divided by total food intake, can also be determined.

Conclusion and Future Directions

This compound-based compounds, acting as agonists at the MC4R, hold therapeutic potential for the treatment of obesity by leveraging a key central pathway for appetite control. The melanocortin system offers a well-validated target, and activation of the MC4R is known to produce potent anorectic effects.

However, the development of this compound-based therapeutics faces several challenges. The conflicting and limited quantitative data on the parent compound's efficacy underscore the need for further dose-response studies. Furthermore, as with other MC4R agonists, potential side effects such as effects on blood pressure and erectile function must be carefully evaluated. The distinct metabolic effects of derivatives like salsolinol, which may act peripherally, highlight the importance of understanding the structure-activity relationship and ensuring central target engagement for appetite suppression.

Future research should focus on:

-

Synthesizing and screening novel this compound derivatives to identify candidates with high selectivity and potency for MC4R.

-

Conducting comprehensive preclinical studies to generate clear quantitative data on food intake, body weight, and body composition.

-

Elucidating the full pharmacokinetic and pharmacodynamic profiles of lead candidates to optimize for central nervous system penetration and minimize off-target effects.

By addressing these areas, the development of safe and effective this compound-based MC4R agonists can be advanced, potentially providing a valuable new tool in the pharmacological management of obesity.

References

The Role of Tetrahydroisoquinolines in Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of tetrahydroisoquinolines (THIQs) in the modulation of dopamine release. THIQs, a class of compounds synthesized endogenously from dopamine and its metabolites, have garnered significant attention for their complex and sometimes contradictory effects on the dopaminergic system. This document provides a comprehensive overview of the current understanding of THIQ-dopamine interactions, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to Tetrahydroisoquinolines (THIQs)

Tetrahydroisoquinolines are a family of bicyclic organic compounds. In the context of neurobiology, the most well-studied THIQs are those derived from the condensation of dopamine with aldehydes, such as acetaldehyde (a metabolite of ethanol) or formaldehyde. This reaction forms compounds like salsolinol and its derivatives, which are structurally similar to dopamine and can interact with various components of the dopaminergic system. The endogenous formation of these compounds, particularly in response to factors like alcohol consumption, has led to extensive research into their physiological and pathological roles, including their potential involvement in addiction and neurodegenerative diseases like Parkinson's disease.

Quantitative Effects of THIQs on Dopamine Release

The influence of THIQs on dopamine release has been quantified in several studies, with salsolinol being the most extensively investigated compound. The data reveals a dose-dependent and region-specific modulation of dopamine efflux.

| Compound | Concentration | Brain Region | Experimental Model | Change in Dopamine Levels | Reference |

| Salsolinol (SAL) | - | Posterior Ventral Tegmental Area (pVTA) -> Nucleus Accumbens (NAc) Shell | Rat (in vivo microdialysis) | ▲ 41% increase in NAc shell | [1] |

| Salsolinol (SAL) | 0.3 µM | Posterior Ventral Tegmental Area (pVTA) | Rat (in vivo microdialysis) | ▲ 300% of baseline (peak efflux) | [1][2] |

| (R)-Salsolinol (R-Sal) | 1 mM | Striatum | Conscious Rat (in vivo microdialysis) | ▲ from 3.4 ± 0.9 nM to 206.0 ± 56.5 nM | [3] |

| (R)-Salsolinol (R-Sal) | 1 mM | Striatum | Conscious Rat (in vivo microdialysis) | ~2.6-fold stronger than 1 mM methamphetamine | [3] |

| N-methyl-(R)-salsolinol (NMSAL) | up to 750 µM | - | SH-SY5Y neuroblastoma cells (in vitro) | IC50 = 864 µM (cell viability) | [4] |

Experimental Protocols

The investigation of this compound's role in dopamine release relies on sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol describes the measurement of dopamine levels in the striatum of freely moving rats following the administration of a this compound compound.

3.1.1. Materials and Reagents

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., concentric design with a cuprophan membrane)

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4

-

This compound compound of interest (e.g., (R)-salsolinol) dissolved in aCSF

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Perfusion pump

3.1.2. Surgical Procedure

-

Anesthetize the rat using isoflurane.

-

Mount the animal in a stereotaxic frame.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target brain region (e.g., striatum).

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe to the skull using dental cement.

-

Allow the animal to recover from surgery for at least 24 hours before the experiment.

3.1.3. Microdialysis Experiment

-

Connect the microdialysis probe to a perfusion pump and an HPLC system.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a predetermined period (e.g., 60 minutes).

-

Administer the this compound compound, either systemically or through the microdialysis probe (retrodialysis).

-

Continue to collect dialysate samples for analysis.

-

Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.

Patch-Clamp Electrophysiology in VTA Brain Slices

This protocol outlines the procedure for recording the electrical activity of dopamine neurons in acute brain slices of the ventral tegmental area (VTA) to assess the effects of THIQs.

3.2.1. Materials and Reagents

-

Vibratome

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Recording chamber

-

Carbogen gas (95% O₂, 5% CO₂)

-

Ice-cold cutting solution (aCSF with modified ion concentrations to improve slice health)

-

Artificial cerebrospinal fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, saturated with carbogen.

-

Intracellular solution for patch pipettes: e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, adjusted to pH 7.3.

-

Borosilicate glass capillaries for pulling patch pipettes.

3.2.2. Slice Preparation

-

Anesthetize the rat and rapidly decapitate.

-

Dissect the brain and place it in ice-cold cutting solution.

-

Mount the brain on a vibratome stage and cut coronal slices (e.g., 250 µm thick) containing the VTA.

-

Transfer the slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

3.2.3. Electrophysiological Recording

-

Transfer a slice to the recording chamber on the microscope stage and perfuse with aCSF.

-

Identify dopamine neurons in the VTA using visual cues (e.g., larger cell bodies) and infrared differential interference contrast (IR-DIC) microscopy.

-

Pull a patch pipette with a resistance of 3-6 MΩ when filled with intracellular solution.

-

Approach a dopamine neuron with the patch pipette while applying positive pressure.

-

Form a Giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve whole-cell configuration.

-

Record baseline neuronal activity (e.g., spontaneous firing rate in current-clamp mode or holding current in voltage-clamp mode).

-

Bath-apply the this compound compound of interest and record the changes in neuronal activity.

Signaling Pathways of this compound-Mediated Dopamine Release

Salsolinol, a key dopamine-derived this compound, enhances dopamine release through a complex interplay of actions on different neuronal populations and receptor systems within the VTA.

Disinhibition of Dopamine Neurons via µ-Opioid Receptor Activation

One of the primary mechanisms by which salsolinol increases the firing rate of dopamine neurons is through the disinhibition of these neurons. Salsolinol acts as an agonist at µ-opioid receptors located on the presynaptic terminals of GABAergic interneurons that synapse onto dopamine neurons.[5]

The activation of these Gαi/o-coupled µ-opioid receptors leads to:

-

Inhibition of adenylyl cyclase, decreasing intracellular cAMP levels.

-

Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the GABAergic terminal.

-

Inhibition of voltage-gated calcium channels, reducing calcium influx upon presynaptic depolarization.

These events collectively decrease the probability of GABA release, thereby reducing the inhibitory tone on dopamine neurons and increasing their firing rate.

Enhancement of Glutamatergic Transmission via D1 Receptor Activation

Salsolinol can also potentiate excitatory glutamatergic inputs onto dopamine neurons. This is thought to occur through the activation of presynaptic dopamine D1-like receptors on glutamatergic terminals.[6]

The activation of these Gαs-coupled D1 receptors initiates a signaling cascade that includes:

-

Activation of adenylyl cyclase, leading to an increase in intracellular cAMP.

-

Activation of Protein Kinase A (PKA) by cAMP.

-

PKA-mediated phosphorylation of downstream targets, which can include presynaptic proteins involved in vesicle docking and release, as well as ion channels.

This cascade ultimately enhances the release of glutamate from the presynaptic terminal, leading to increased excitation of the postsynaptic dopamine neuron.

Conclusion

The interaction of THIQs with the dopamine system is intricate, involving multiple mechanisms that can lead to either enhanced dopamine release or neurotoxicity. The data and protocols presented in this guide highlight the current state of knowledge in this field. Salsolinol, a prominent dopamine-derived this compound, has been shown to increase dopamine release by modulating both inhibitory GABAergic and excitatory glutamatergic inputs to dopamine neurons. A thorough understanding of these mechanisms is crucial for researchers and professionals in drug development, as it may pave the way for novel therapeutic strategies for conditions such as addiction and neurodegenerative disorders. Further research is warranted to fully elucidate the diverse roles of various THIQs and their metabolites in the complex regulation of the dopaminergic system.

References

- 1. Patch Clamp Protocol [labome.com]

- 2. Striatum - Wikipedia [en.wikipedia.org]

- 3. In vivo microdialysis for striatal DA release [slack.protocols.io:8443]

- 4. New method to visualize neurons with DAT in slices of rat VTA using fluorescent substrate for DAT, ASP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

Target Validation of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (Posaconazole)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation for the broad-spectrum antifungal agent, (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, commonly known as Posaconazole. The primary molecular target of Posaconazole is the fungal enzyme lanosterol 14-alpha demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. This document details the mechanism of action, presents key quantitative data on its antifungal activity, outlines detailed experimental protocols for target validation, and provides visual representations of the relevant biological pathway and experimental workflows.

Introduction

Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against many clinically significant fungi, including species of Aspergillus and Candida.[1] It is structurally related to itraconazole and exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The validation of its molecular target is crucial for understanding its mechanism of action, predicting its efficacy, and guiding the development of novel antifungal therapies.

Primary Target Identification and Mechanism of Action

The primary molecular target of Posaconazole is the cytochrome P450-dependent enzyme, lanosterol 14-alpha demethylase (CYP51) . This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

Posaconazole inhibits CYP51 by binding to the heme iron atom in the active site of the enzyme. This prevents the demethylation of lanosterol, a precursor to ergosterol. The inhibition of this step in the ergosterol biosynthesis pathway leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication.[2] Posaconazole is a more potent inhibitor of sterol 14-alpha demethylase compared to some other azole antifungals.[3]

Data Presentation: Quantitative Analysis of Posaconazole Activity

The antifungal efficacy of Posaconazole has been quantified through various in vitro and in vivo studies. The following tables summarize key data related to its activity against pathogenic fungi.

Table 1: In Vitro Antifungal Susceptibility of Aspergillus fumigatus

| Isolate Type | Posaconazole MIC Range (mg/L) | Reference |

| Wild-Type | 0.25 - 0.5 | [4] |

| Cyp51 Mutants | 1 - 8 | [4] |

Table 2: Therapeutic Drug Monitoring (TDM) Recommendations for Posaconazole

| Clinical Application | Recommended Trough Concentration (mg/L) | Reference |

| Prophylaxis of Invasive Fungal Infections | >0.7 | [5] |

| Treatment of Invasive Fungal Infections | >1.0 | [5] |

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate the targeting of lanosterol 14-alpha demethylase by Posaconazole.

Lanosterol 14-alpha Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of Posaconazole on the enzymatic activity of CYP51.

a) Expression and Purification of Recombinant Fungal CYP51:

-

Clone the full-length cDNA of the CYP51 gene from the target fungal species (e.g., Aspergillus fumigatus or Candida albicans) into a suitable expression vector (e.g., pET vector for E. coli expression or a baculovirus vector for insect cell expression).

-

Transform the expression vector into the appropriate host cells.

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, viral infection for insect cells).

-

Harvest the cells and lyse them to release the cellular contents.

-

Purify the recombinant CYP51 protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity.

b) Enzymatic Assay Protocol:

-

Prepare a reaction mixture containing a known concentration of purified recombinant CYP51 in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Add a source of reducing equivalents, typically NADPH-cytochrome P450 reductase and NADPH.

-

Add the substrate, lanosterol, to initiate the reaction. The substrate can be radiolabeled (e.g., [³H]lanosterol) for sensitive detection of the product.

-

In parallel reactions, add varying concentrations of Posaconazole (dissolved in a suitable solvent like DMSO) to the reaction mixture before the addition of the substrate.

-

Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific period.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Extract the sterols from the reaction mixture.

-

Separate the substrate (lanosterol) from the product (demethylated lanosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed in each reaction. If using a radiolabeled substrate, this can be done by liquid scintillation counting of the product spot/peak.

-

Calculate the percentage of inhibition for each Posaconazole concentration and determine the IC50 value (the concentration of Posaconazole that inhibits 50% of the enzyme's activity).

Ergosterol Biosynthesis Inhibition Assay in Whole Fungal Cells

This assay determines the effect of Posaconazole on the overall ergosterol biosynthesis pathway in intact fungal cells.

a) Fungal Cell Culture and Treatment:

-

Grow the target fungal species in a suitable liquid culture medium to the mid-logarithmic phase.

-

Expose the fungal cultures to a range of concentrations of Posaconazole. Include a solvent control (e.g., DMSO) and a no-drug control.

-

Incorporate a radiolabeled precursor, such as [¹⁴C]acetate, into the culture medium. This will be incorporated into the newly synthesized sterols.

-

Incubate the cultures for a defined period to allow for sterol synthesis and the effects of the inhibitor to manifest.

b) Sterol Extraction and Analysis:

-

Harvest the fungal cells by centrifugation.

-

Saponify the cell pellets using alcoholic potassium hydroxide to hydrolyze lipids.

-

Extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-heptane or hexane.

-

Evaporate the organic solvent to dryness.

-

Resuspend the lipid extract in a suitable solvent for analysis.

-

Separate the different sterol species using HPLC with a C18 column.

-

Detect and quantify the radiolabeled sterols using a radioisotope detector connected to the HPLC system.

-

Identify the ergosterol peak based on the retention time of a pure ergosterol standard.

-

Calculate the percentage of ergosterol biosynthesis inhibition at each Posaconazole concentration relative to the control and determine the IC50 value.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and Posaconazole's Point of Inhibition

Caption: Ergosterol biosynthesis pathway highlighting the inhibition of Lanosterol 14-alpha demethylase (CYP51) by Posaconazole.

Experimental Workflow for CYP51 Inhibition Assay

Caption: Workflow for determining the in vitro inhibition of Lanosterol 14-alpha demethylase (CYP51) by Posaconazole.

Conclusion

The validation of lanosterol 14-alpha demethylase as the primary target of Posaconazole is well-established through a combination of biochemical assays and cellular studies. The potent and selective inhibition of this essential fungal enzyme provides a clear mechanism for the broad-spectrum antifungal activity of Posaconazole. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the activity of Posaconazole and to discover novel antifungal agents targeting the ergosterol biosynthesis pathway.

References

- 1. dovepress.com [dovepress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Posaconazole Pharmacodynamic Target Determination against Wild-Type and Cyp51 Mutant Isolates of Aspergillus fumigatus in an In Vivo Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on Tetrahydroisoquinolines (THIQ) in Addiction Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (THIQs) are a class of compounds that have garnered significant interest in the field of addiction research, particularly in the context of alcohol use disorder. These molecules are formed in the brain through a process known as the Pictet-Spengler reaction, where dopamine or other catecholamines condense with aldehydes, such as acetaldehyde, the primary metabolite of ethanol. The structural similarity of some THIQs to endogenous opioids and their potential interaction with the brain's reward circuitry have led to the hypothesis that they may play a role in the reinforcing effects of alcohol and the development of addiction. This technical guide provides an in-depth overview of the preliminary studies on THIQ in addiction models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on this compound in Addiction Models

The following tables summarize key quantitative findings from preclinical studies investigating the role of THIQs in addiction models.

Table 1: Salsolinol Levels in Rat Brain Following Acetaldehyde and Ethanol Administration

| Brain Region | Experimental Condition | Salsolinol Concentration (ng/g tissue) | Reference |

| Striatum | Acetaldehyde Self-Injection | Increased significantly compared to control | [1] |

| Hypothalamus | Acetaldehyde Self-Injection | Increased significantly compared to control | [1] |

| Striatum | Ethanol Self-Injection | No significant difference compared to control | [1] |

| Hypothalamus | Ethanol Self-Injection | No significant difference compared to control | [1] |

| Striatum | Ethanol (1.0 g/kg) + Calcium Carbimide | 275 ng/g (at 90 min post-administration) | [2] |

Table 2: Dopamine D2/D3 Receptor Availability in Smokers and Non-Smokers

| Subject Group | Brain Region | D2/D3 Receptor Availability (BPND) | Key Finding | Reference |

| Current Smokers vs. Non-Smokers | Caudate | Lower in smokers | Reduced D2/D3 receptor availability in smokers. | [3] |

| Current Smokers vs. Non-Smokers | Putamen | Lower in smokers | Reduced D2/D3 receptor availability in smokers. | [3] |

| Current Smokers vs. Non-Smokers | Ventral Striatum | Lower in smokers | Reduced D2/D3 receptor availability in smokers. | [3] |

| Male Smokers vs. Male Non-Smokers | Caudate | -15% in smokers | Lower D2/D3 receptor availability in male smokers. | [4] |

| Male Smokers vs. Male Non-Smokers | Putamen | -16% in smokers | Lower D2/D3 receptor availability in male smokers. | [4] |

| Male Smokers vs. Female Smokers | Caudate | -17% in male smokers | Male smokers have lower D2/D3 receptor availability than female smokers. | [4] |

| Male Smokers vs. Female Smokers | Putamen | -21% in male smokers | Male smokers have lower D2/D3 receptor availability than female smokers. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound in addiction models.

Acetaldehyde and Ethanol Self-Administration in Rats

This protocol is based on studies investigating the reinforcing properties of acetaldehyde and ethanol.

-

Subjects: Male Wistar rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a stimulus light.

-

Procedure:

-

Catheter Implantation: Rats are surgically implanted with intravenous catheters into the jugular vein to allow for self-administration of substances.

-

Acclimation and Training: Animals are habituated to the operant chambers and trained to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio 1 (FR1) schedule, where one lever press results in one reward.

-

Substitution: Once lever pressing is established, the food reward is replaced with intravenous infusions of acetaldehyde or ethanol. A common dose for acetaldehyde self-administration is 1.3% (w/v) solution.

-

Schedule of Reinforcement: Initially, an FR1 schedule is used. This can be progressed to other schedules, such as a fixed-ratio 4 (FR4) schedule, to assess the motivation to self-administer the substance.

-

Data Collection: The number of lever presses and infusions are recorded to determine the rate of self-administration.

-

-

Key Considerations: A control group receiving saline infusions is essential to control for the reinforcing effects of the operant task itself. Food and water deprivation can influence self-administration rates and should be carefully controlled and reported.[3][5]

Quantification of Salsolinol in Rat Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for measuring the concentration of salsolinol, a key this compound, in brain tissue.[2][3]

-

Sample Preparation:

-

Homogenization: Brain tissue (e.g., striatum, hypothalamus) is dissected and homogenized in a cold, acidic solution (e.g., dilute hydrochloric acid) to precipitate proteins and stabilize the analytes.

-

Purification: The homogenate is centrifuged, and the supernatant is purified using cation-exchange chromatography to isolate the amine-containing compounds, including salsolinol.

-

Derivatization: The purified eluate is dried and derivatized with an agent like heptafluorobutyric anhydride to make the salsolinol molecule more volatile and suitable for GC analysis.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.

-

Column: A capillary column suitable for the separation of derivatized amines is employed.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the different compounds in the sample based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect and quantify the ions characteristic of derivatized salsolinol.

-

-

Quantification: A deuterated internal standard of salsolinol is added to the samples before homogenization to correct for any loss during sample preparation and analysis. A calibration curve is generated using known concentrations of salsolinol to quantify the amount in the brain tissue samples.

In Vivo Microdialysis for Measuring Dopamine Release in the Nucleus Accumbens

This protocol describes a technique to measure real-time changes in dopamine levels in a key brain region of the reward pathway.

-

Subjects: Male Wistar rats.

-

Surgical Procedure:

-

Guide Cannula Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the nucleus accumbens.

-

-

Microdialysis Procedure:

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula into the nucleus accumbens.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection: The dialysate, which contains neurotransmitters that have diffused across the probe's semi-permeable membrane, is collected at regular intervals (e.g., every 20 minutes).

-

-

Dopamine Analysis:

-

High-Performance Liquid Chromatography (HPLC): The collected dialysate samples are analyzed using HPLC with electrochemical detection to separate and quantify dopamine.

-

-

Experimental Design: Baseline dopamine levels are established before the administration of a drug (e.g., ethanol). Changes in dopamine concentration in the dialysate following drug administration are then measured to determine the drug's effect on dopamine release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound in addiction models.

Caption: Formation of this compound and its potential interaction with the dopamine reward pathway.

Caption: Workflow for operant self-administration experiments in rats.

Caption: Naltrexone's mechanism of action in reducing alcohol's rewarding effects.

Conclusion

The preliminary research on THIQs in addiction models suggests a potential role for these endogenously formed compounds in the neurobiology of alcohol use disorder. The ability of acetaldehyde, the primary metabolite of ethanol, to increase salsolinol levels in key brain regions involved in reward and the observed alterations in the dopamine system in addiction provide a compelling basis for further investigation. The detailed experimental protocols and analytical methods outlined in this guide offer a framework for researchers to build upon these initial findings. Future studies should focus on elucidating the specific molecular targets of different THIQs, their impact on downstream signaling cascades, and their behavioral consequences in more complex models of addiction. A deeper understanding of the role of THIQs could ultimately lead to the development of novel therapeutic strategies for the treatment of alcohol and other substance use disorders.

References

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. Gas-liquid chromatographic determination of salsolinol in the striatum of rat brain during the calcium carbimide--ethanol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brain stimulation reward - Wikipedia [en.wikipedia.org]

Technical Guide: Discovery and Synthesis of (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of the novel compound (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. This molecule has been identified as a potent inhibitor of the sodium/calcium (Na+/Ca2+) exchanger, a critical membrane transport protein involved in cellular calcium homeostasis. Dysregulation of the Na+/Ca2+ exchanger is implicated in various cardiovascular and neurological disorders, making it a promising therapeutic target. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and the known biological context of this compound, primarily derived from patent literature.

Introduction

The sodium/calcium (Na+/Ca2+) exchanger (NCX) is a key regulator of intracellular calcium concentration, playing a vital role in the function of excitable cells such as cardiomyocytes and neurons.[1] It operates by extruding one calcium ion in exchange for the influx of three sodium ions, utilizing the electrochemical gradient of sodium.[1] Inhibition of the NCX has emerged as a potential therapeutic strategy for conditions characterized by calcium overload, including cardiac arrhythmias and ischemia-reperfusion injury.

The compound (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide was disclosed in the international patent application WO2004035574A1 as a potent inhibitor of the Na+/Ca2+ exchanger. This guide provides a detailed account of its synthesis and available biological information.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C33H41ClN6O2 | --INVALID-LINK-- |

| Molecular Weight | 589.2 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | --INVALID-LINK-- |

| InChIKey | HLCHESOMJVGDSJ-LOYHVIPDSA-N | --INVALID-LINK-- |

| CAS Number | 312637-48-2 | --INVALID-LINK-- |

Synthesis

The synthesis of the title compound is a multi-step process involving the preparation of key intermediates followed by their coupling. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each major step as described in patent WO2004035574A1.

Synthetic Pathway Overview

Caption: Synthetic pathway for the target compound.

Experimental Protocols

The following protocols are adapted from the procedures described in patent WO2004035574A1.

Step 1: Synthesis of 4-Cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine

-

Preparation of 4-Cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester: To a solution of 4-Cyclohexyl-4-piperidinemethanol in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction mixture to isolate the Boc-protected intermediate.

-

Preparation of 4-Cyclohexyl-4-((p-toluenesulfonyloxy)methyl)piperidine-1-carboxylic acid tert-butyl ester: Dissolve the Boc-protected alcohol in pyridine or dichloromethane and cool to 0 °C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0 °C to room temperature. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

Preparation of 4-Cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylic acid tert-butyl ester: To a solution of the tosylated intermediate in a polar aprotic solvent like DMF, add 1H-1,2,4-triazole and a base such as sodium hydride. Heat the reaction mixture to facilitate the substitution. After completion, the product is isolated by extraction.

-

Preparation of 4-Cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine: The Boc-protected triazole derivative is treated with a strong acid, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane, to remove the Boc protecting group. The resulting amine is then isolated as a salt or the free base.

Step 2: Synthesis of (2R)-2-[((3R)-1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)amino]-3-(4-chlorophenyl)propanoic acid

-

To a solution of (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent, add a coupling agent such as HATU or HBTU, and a base like diisopropylethylamine.

-

Add a protected form of (2R)-2-Amino-3-(4-chlorophenyl)propanoic acid (e.g., the methyl ester) and stir the reaction mixture at room temperature.

-

After the coupling reaction is complete, deprotect the carboxylic acid (if an ester was used) to yield the dipeptide intermediate.

Step 3: Final Coupling to Yield the Title Compound

-

To a solution of the product from Step 2, (2R)-2-[((3R)-1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)amino]-3-(4-chlorophenyl)propanoic acid, in a solvent like DMF, add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add the product from Step 1, 4-Cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine, to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

The final product is purified by column chromatography on silica gel.

Biological Activity

Mechanism of Action

The title compound is disclosed as an inhibitor of the Na+/Ca2+ exchanger. The inhibition of this transporter leads to a decrease in calcium efflux from the cell, which can have significant effects on cellular function, particularly in excitable tissues.

Caption: Mechanism of action of the title compound.

In Vitro Assay for Na+/Ca2+ Exchanger Inhibition

The patent WO2004035574A1 describes a general method for assessing the inhibitory activity of compounds on the Na+/Ca2+ exchanger. The following is a generalized protocol based on the information provided.

Experimental Protocol: 45Ca2+ Influx Assay in NCX-Transfected Cells

-

Cell Culture: Stably transfected cells expressing the Na+/Ca2+ exchanger (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

Sodium Loading: Cells are incubated in a sodium-loading buffer containing a Na+/K+ ATPase inhibitor (e.g., ouabain) to increase the intracellular sodium concentration.

-

Compound Incubation: The sodium-loaded cells are then incubated with various concentrations of the test compound.

-

45Ca2+ Influx: To initiate the reverse mode of the Na+/Ca2+ exchanger, the cells are exposed to a buffer containing radioactive 45Ca2+ and a low sodium concentration.

-

Termination and Measurement: The influx of 45Ca2+ is stopped by rapidly washing the cells with an ice-cold stop solution. The amount of intracellular 45Ca2+ is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of 45Ca2+ influx (IC50) is determined by non-linear regression analysis.

Structure-Activity Relationship (SAR)

The patent discloses a series of related compounds, suggesting a structure-activity relationship study was performed. Key structural features likely contributing to the activity of the title compound include:

-

The (3R)-tetrahydroisoquinoline-3-carboxamide moiety, which may be crucial for binding to the target.

-

The (1R)-1-((4-chlorophenyl)methyl) group, where the stereochemistry and the chloro-substitution on the phenyl ring likely influence potency.

-

The 4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine portion, which likely contributes to the overall physicochemical properties and may interact with a specific binding pocket.

Conclusion

(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a novel and potent inhibitor of the Na+/Ca2+ exchanger. The synthetic route to this complex molecule has been established, involving the preparation of key piperidine and tetrahydroisoquinoline intermediates followed by amide bond formation. Its biological activity profile suggests potential for the development of therapeutics for diseases associated with cellular calcium dysregulation. Further studies are warranted to fully elucidate its pharmacological properties and therapeutic potential.

References

Exploring the pharmacology of novel ghrelin antagonists like THIQ

Pharmacology of Novel Ghrelin Antagonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the pharmacology of novel ghrelin antagonists, with a focus on small-molecule compounds like those based on the tetrahydroisoquinoline (THIQ) scaffold. It details the intricate signaling of the ghrelin receptor, presents quantitative data on antagonist potency, outlines key experimental protocols, and visualizes complex pathways and workflows.

Introduction: The Ghrelin System as a Therapeutic Target

Ghrelin, a 28-amino acid peptide primarily secreted by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] This G protein-coupled receptor (GPCR) is expressed in the brain, notably the hypothalamus and pituitary gland, as well as in peripheral tissues like the pancreas and myocardium.[1][3] The ghrelin system is a critical regulator of energy homeostasis; ghrelin signaling acts as a meal initiator, stimulates appetite, increases food intake, and reduces fat utilization.[4][5] Consequently, antagonism of the GHS-R1a is a promising therapeutic strategy for treating obesity and type 2 diabetes.[2][6] Development of potent and selective ghrelin receptor antagonists, particularly orally bioavailable small molecules, is an active area of research.

The Complex Signaling of the Ghrelin Receptor (GHS-R1a)

The GHS-R1a exhibits a high degree of constitutive (ligand-independent) activity, estimated at about 50% of its maximal capacity.[3] Upon binding ghrelin, the receptor activates multiple intracellular signaling cascades, demonstrating promiscuity in its G protein coupling.[3]

-

Gαq/11 Pathway: This is considered the canonical pathway for ghrelin's orexigenic effects.[3] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[3][4]

-

Gα12/13 Pathway: The GHS-R1a also couples to Gα12/13, leading to the activation of the RhoA kinase pathway. The combined actions of Gαq and Gα12/13 are responsible for the majority of ghrelin-induced activation of the serum response element (SRE).[4][7]

-

Gαi/o Pathway: In certain tissues, such as pancreatic β-cells, ghrelin receptor activation involves the Gαi/o pathway.[7] This pathway inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and can suppress glucose-induced insulin secretion.[3][7]

-

β-Arrestin Recruitment: Like many GPCRs, GHS-R1a can also signal through β-arrestins, which can lead to receptor internalization and attenuation of downstream signaling.[8]

The ability of GHS-R1a to engage multiple signaling pathways opens the possibility for developing "biased" ligands that selectively favor one pathway over another, potentially refining therapeutic effects and reducing side effects.[7]

References

- 1. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. academic.oup.com [academic.oup.com]

- 6. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

(3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide in vivo microdialysis protocol

Compound: (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Target: Ghrelin Receptor (GHSR-1a)

Therapeutic Area: Obesity and Metabolic Disorders

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for conducting in vivo microdialysis studies in rats to evaluate the brain pharmacokinetics of the novel ghrelin receptor antagonist, (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. The ghrelin system is a key regulator of appetite and energy homeostasis, making ghrelin receptor antagonists promising therapeutic agents for the treatment of obesity and related metabolic disorders. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in awake and freely moving animals. This protocol focuses on probe implantation into the arcuate nucleus of the hypothalamus, a critical brain region for the regulation of food intake, and subsequent analysis of the collected dialysates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes hypothetical pharmacokinetic data that could be obtained from an in vivo microdialysis study following a single intravenous administration of the test compound.

| Parameter | Brain (Arcuate Nucleus) | Plasma (Unbound) |

| Cmax (ng/mL) | 15.2 ± 2.8 | 158.6 ± 25.1 |

| Tmax (hr) | 0.5 | 0.25 |

| AUC (0-t) (ng*hr/mL) | 45.8 ± 7.3 | 312.4 ± 48.9 |

| Brain/Plasma Ratio | 0.15 | - |

Experimental Protocols

Animal Model

-

Species: Male Sprague-Dawley rats

-

Weight: 250-300 g

-

Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the study design. Animals should be acclimated to the housing conditions for at least one week prior to surgery.